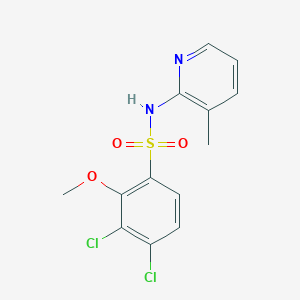
4-(3-hydroxy-3-methylbutyl)-N-(3-methoxybenzyl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-hydroxy-3-methylbutyl)-N-(3-methoxybenzyl)-N-methylbenzamide, also known as JWH-250, is a synthetic cannabinoid that has gained attention in recent years due to its potential pharmacological effects. JWH-250 is structurally similar to the psychoactive compound delta-9-tetrahydrocannabinol (THC), which is found in cannabis. However, JWH-250 is not derived from natural sources and is instead created through synthetic means. In
Mécanisme D'action
4-(3-hydroxy-3-methylbutyl)-N-(3-methoxybenzyl)-N-methylbenzamide binds to cannabinoid receptors in the brain, specifically the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes. When 4-(3-hydroxy-3-methylbutyl)-N-(3-methoxybenzyl)-N-methylbenzamide binds to these receptors, it activates them and produces a range of effects, including pain relief, mood alteration, and appetite stimulation.
Biochemical and Physiological Effects:
4-(3-hydroxy-3-methylbutyl)-N-(3-methoxybenzyl)-N-methylbenzamide has been shown to have a range of biochemical and physiological effects. It has been found to have analgesic properties, meaning it can relieve pain. It has also been shown to have anti-inflammatory effects, which can reduce swelling and inflammation. Additionally, 4-(3-hydroxy-3-methylbutyl)-N-(3-methoxybenzyl)-N-methylbenzamide has been found to have antiemetic properties, meaning it can reduce nausea and vomiting. It has also been shown to have appetite-stimulating effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-hydroxy-3-methylbutyl)-N-(3-methoxybenzyl)-N-methylbenzamide in lab experiments is that it is a synthetic compound, meaning it can be produced in a controlled environment and its properties can be precisely measured. Additionally, 4-(3-hydroxy-3-methylbutyl)-N-(3-methoxybenzyl)-N-methylbenzamide has been shown to have similar effects to THC, making it a useful tool for studying the endocannabinoid system. However, one limitation of using 4-(3-hydroxy-3-methylbutyl)-N-(3-methoxybenzyl)-N-methylbenzamide in lab experiments is that it is a relatively new compound, and its long-term effects are not yet fully understood.
Orientations Futures
There are several future directions for research on 4-(3-hydroxy-3-methylbutyl)-N-(3-methoxybenzyl)-N-methylbenzamide. One area of interest is its potential as a therapeutic agent for pain relief and inflammation. Additionally, 4-(3-hydroxy-3-methylbutyl)-N-(3-methoxybenzyl)-N-methylbenzamide may have potential as an appetite stimulant for individuals with conditions such as cachexia and anorexia nervosa. Further research is also needed to fully understand the long-term effects of 4-(3-hydroxy-3-methylbutyl)-N-(3-methoxybenzyl)-N-methylbenzamide and its potential risks and benefits.
Conclusion:
4-(3-hydroxy-3-methylbutyl)-N-(3-methoxybenzyl)-N-methylbenzamide is a synthetic cannabinoid that has gained attention in recent years due to its potential pharmacological effects. It has been shown to have analgesic, anti-inflammatory, antiemetic, and appetite-stimulating properties. 4-(3-hydroxy-3-methylbutyl)-N-(3-methoxybenzyl)-N-methylbenzamide binds to cannabinoid receptors in the brain, activating them and producing a range of effects. While 4-(3-hydroxy-3-methylbutyl)-N-(3-methoxybenzyl)-N-methylbenzamide has advantages for lab experiments, its long-term effects are not yet fully understood, and further research is needed to explore its potential therapeutic applications.
Méthodes De Synthèse
4-(3-hydroxy-3-methylbutyl)-N-(3-methoxybenzyl)-N-methylbenzamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis begins with the reaction of 1-(3-methoxyphenyl)ethanone with 3-methyl-2-butanone in the presence of a base to form 1-(3-methoxyphenyl)-3-methylbutan-1-one. This compound is then reacted with methylamine and benzyl chloride to form 4-(3-methylbut-3-en-1-yl)-N-methylbenzamide. Finally, this compound is reacted with 3-methoxybenzyl chloride in the presence of a base to form 4-(3-hydroxy-3-methylbutyl)-N-(3-methoxybenzyl)-N-methylbenzamide.
Applications De Recherche Scientifique
4-(3-hydroxy-3-methylbutyl)-N-(3-methoxybenzyl)-N-methylbenzamide has been used in scientific research to explore its potential pharmacological effects. It has been found to bind to cannabinoid receptors in the brain, which are involved in various physiological processes such as pain sensation, mood regulation, and appetite control. 4-(3-hydroxy-3-methylbutyl)-N-(3-methoxybenzyl)-N-methylbenzamide has been shown to have similar effects to THC, including analgesic, anti-inflammatory, and antiemetic properties.
Propriétés
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-[(3-methoxyphenyl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-21(2,24)13-12-16-8-10-18(11-9-16)20(23)22(3)15-17-6-5-7-19(14-17)25-4/h5-11,14,24H,12-13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQGTFWLRLDDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N(C)CC2=CC(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-4-bromobenzamide](/img/structure/B5462173.png)
![1-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-2-propanol](/img/structure/B5462176.png)

![1-(2-methylphenyl)-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5462183.png)





![5-ethyl-2,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5462218.png)
![2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-piperidinyl]pyridine](/img/structure/B5462224.png)
![2-{2-[4-(benzyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5462231.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile](/img/structure/B5462234.png)
![(5-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}-2-furyl)methanol](/img/structure/B5462239.png)